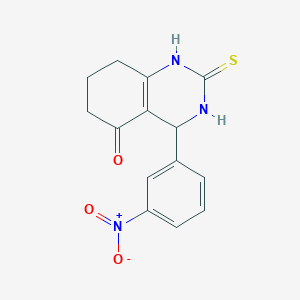

4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one

Description

4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitrophenyl group and a thioxo group in its structure contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name |

4-(3-nitrophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c18-11-6-2-5-10-12(11)13(16-14(21)15-10)8-3-1-4-9(7-8)17(19)20/h1,3-4,7,13H,2,5-6H2,(H2,15,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTIYIKYYRTTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with a suitable amine and a thiourea derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and advanced purification techniques are employed to achieve high purity levels required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The thioxo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

Substitution: Nucleophiles such as amines or alcohols can react with the thioxo group under basic conditions.

Major Products

Oxidation: Nitro derivatives with enhanced electron-withdrawing properties.

Reduction: Amino derivatives with potential biological activity.

Substitution: Various substituted quinazolinone derivatives with diverse functional groups.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more intricate molecular architectures. Its functional groups allow for various chemical modifications that can lead to novel derivatives with enhanced properties.

Biology

- Enzyme Inhibition : Research indicates that 4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one may act as an inhibitor for specific enzymes. This property is significant in biochemical pathways where enzyme modulation can lead to therapeutic effects.

- Receptor Modulation : The compound's interaction with biological receptors can influence signaling pathways within cells. This modulation is crucial for developing drugs targeting various diseases.

Medicine

- Anti-inflammatory Properties : Studies have explored the compound's potential in reducing inflammation through its action on specific inflammatory pathways.

- Antimicrobial Activity : The compound has shown promise against various microbial strains, suggesting its utility as an antimicrobial agent.

- Anticancer Properties : Preliminary investigations indicate that it may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth.

Industry

- Material Development : The unique electronic and optical properties of this compound make it suitable for developing new materials used in electronics and photonics.

Case Studies

Several studies have highlighted the applications of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Inhibitory Effects on Enzymes : Research has shown that certain derivatives can inhibit acetylcholinesterase activity effectively, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

- Cancer Cell Line Studies : In vitro studies revealed that the compound could induce cell death in various cancer cell lines through mechanisms involving oxidative stress and apoptosis.

Mechanism of Action

The mechanism of action of 4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The thioxo group may form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can affect various cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one

- 4-(2-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one

- 4-(3-nitrophenyl)-2-oxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one

Uniqueness

4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is unique due to the specific positioning of the nitrophenyl and thioxo groups, which confer distinct electronic and steric properties. These features influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one can be represented as follows:

- Molecular Formula : C₁₄H₁₃N₃O₃S

- Molecular Weight : 301.34 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a thioxo group and a nitrophenyl substituent, which are critical for its biological activity.

Antioxidant Activity

Research indicates that quinazoline derivatives exhibit significant antioxidant properties. A study demonstrated that compounds with similar structures effectively scavenge free radicals and inhibit lipid peroxidation. This suggests potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory effects of quinazoline derivatives. For instance, compounds similar to 4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one showed inhibition of pro-inflammatory cytokines in vitro. The mechanism is believed to involve the downregulation of NF-kB signaling pathways.

Antimicrobial Activity

The antimicrobial properties of this compound class have been evaluated against various bacterial strains. A notable study found that certain quinazoline derivatives exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 128 µg/mL.

Anticancer Potential

Quinazoline derivatives have also been investigated for their anticancer properties. In vitro studies demonstrated that 4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one could induce apoptosis in cancer cell lines. The compound's ability to inhibit cell proliferation was linked to the modulation of cell cycle regulators and apoptotic pathways.

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes. Notably, it exhibited significant activity against phospholipase A2 and proteases in vitro. This inhibition is crucial for developing therapeutic agents targeting inflammatory diseases.

Data Summary

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of quinazoline derivatives revealed that 4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one significantly reduced inflammation in an acetic acid-induced colitis model in rats. The compound demonstrated a protection rate comparable to dexamethasone.

Case Study 2: Anticancer Efficacy

In another investigation focusing on its anticancer potential, this compound was tested against various cancer cell lines. Results indicated that it inhibited cell growth and induced apoptosis via mitochondrial pathways. The study highlighted its potential as a lead compound for cancer therapy development.

Q & A

Basic: What are the optimized synthetic routes for 4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one, and how can reaction conditions be adjusted to improve yield?

Answer:

The synthesis typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and functional group modifications. Key steps include:

- Step 1 : Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives under reflux with thiourea or thioacetamide .

- Step 2 : Introduction of the 3-nitrophenyl group via nucleophilic aromatic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions and catalysts like AlCl₃ .

- Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and reaction rates.

- Adjust temperature (70–80°C) to balance reactivity and side-product formation .

- Employ PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) for heterogeneous catalysis, improving yield by 15–20% .

Basic: Which spectroscopic and computational techniques are essential for characterizing the molecular structure and confirming purity?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Confirms thioxo (C=S) stretch at 1150–1250 cm⁻¹ and nitro (NO₂) stretches at 1520–1350 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching C₁₅H₁₄N₃O₃S) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks in crystalline form .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

Contradictions often arise from assay variability, impurity profiles, or target selectivity. Mitigation strategies include:

- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) using both fluorescence-based and radiometric methods .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines to assess selectivity .

- Molecular Docking : Compare binding modes with homologous proteins (e.g., kinesin Eg5 vs. Aurora kinases) to explain off-target effects .

- Purity Validation : Use HPLC (>95% purity) and elemental analysis to exclude confounding impurities .

Advanced: What computational methods are used to predict interactions with biological targets and optimize pharmacokinetic properties?

Answer:

- Molecular Dynamics (MD) Simulations :

- ADMET Prediction :

- Quantum Mechanics (QM) : Models electron-density distributions for nitro group reactivity (e.g., nitro reduction potential) .

Advanced: How can researchers systematically assess the compound’s physicochemical properties for drug development?

Answer:

- Solubility : Use shake-flask method with UV-Vis quantification in PBS (pH 7.4) and simulated gastric fluid .

- Stability Studies :

- Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C ideal for formulation) .

- Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC .

- Reactivity Profiling : Test nucleophilic susceptibility (e.g., thioxo group reacts with alkyl halides in SN2 reactions) .

Advanced: What strategies are recommended for designing structural analogs to enhance bioactivity while minimizing toxicity?

Answer:

- SAR Analysis :

- Nitrophenyl Position : Para-substitution (vs. meta) reduces metabolic deactivation .

- Thioxo Replacement : Substitute with oxo groups to modulate electron density and reduce hepatotoxicity .

- Fragment-Based Drug Design :

- Linker optimization (e.g., replace allyl with PEG spacers) improves solubility and target engagement .

- Toxicophore Masking :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.